5-amino-7-fluoroquinolin-2(1H)-one 5-amino-7-fluoroquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14389597
InChI: InChI=1S/C9H7FN2O/c10-5-3-7(11)6-1-2-9(13)12-8(6)4-5/h1-4H,11H2,(H,12,13)
SMILES:
Molecular Formula: C9H7FN2O
Molecular Weight: 178.16 g/mol

5-amino-7-fluoroquinolin-2(1H)-one

CAS No.:

Cat. No.: VC14389597

Molecular Formula: C9H7FN2O

Molecular Weight: 178.16 g/mol

* For research use only. Not for human or veterinary use.

5-amino-7-fluoroquinolin-2(1H)-one -

Specification

Molecular Formula C9H7FN2O
Molecular Weight 178.16 g/mol
IUPAC Name 5-amino-7-fluoro-1H-quinolin-2-one
Standard InChI InChI=1S/C9H7FN2O/c10-5-3-7(11)6-1-2-9(13)12-8(6)4-5/h1-4H,11H2,(H,12,13)
Standard InChI Key KELNSGBETRVWHH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=O)NC2=CC(=CC(=C21)N)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-Amino-7-fluoroquinolin-2(1H)-one (C₉H₇FN₂O) features a quinoline backbone with substituents at the 5-, 7-, and 2-positions (Figure 1). The amino group at position 5 and the fluorine atom at position 7 contribute to its electronic and steric properties, while the 2-oxo group introduces hydrogen-bonding capabilities. Comparatively, the 8-fluoro isomer (CAS 850564-96-4) shares a similar framework but differs in fluorine placement, leading to distinct physicochemical behaviors .

Table 1: Comparative Physicochemical Properties of Quinolin-2(1H)-one Derivatives

Property5-Amino-7-fluoroquinolin-2(1H)-one5-Amino-8-fluoroquinolin-2(1H)-one
Molecular FormulaC₉H₇FN₂OC₉H₇FN₂O
Molecular Weight (g/mol)178.16 (calculated)178.16
Exact Mass178.054178.054
PSA (Ų)58.8858.88
LogP1.83 (estimated)1.83

The planar structure of the quinoline core enables π-π stacking interactions with biological targets, while the fluorine atom enhances metabolic stability and membrane permeability .

Synthesis and Optimization Strategies

Cyclization Approaches

The synthesis of quinolin-2(1H)-ones typically involves cyclization of β-bromo-α,β-unsaturated amides or 2-bromobenzamides under basic conditions. For example, K₂CO₃-promoted cyclization in dimethylformamide (DMF) under microwave irradiation yields quinolin-2(1H)-ones in high efficiency . Adapting this method, 5-amino-7-fluoroquinolin-2(1H)-one could be synthesized via:

  • Bromination: Introduction of a bromine atom at position 7 of a pre-functionalized quinoline precursor.

  • Amidation: Coupling with an amine source at position 5.

  • Cyclization: Base-mediated intramolecular cyclization to form the pyridone ring .

Table 2: Representative Reaction Conditions for Quinolin-2(1H)-one Synthesis

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
N-Aryl-β-bromoacrylamideK₂CO₃DMF150289

Key challenges include regioselective fluorination and minimizing dehydrogenation side reactions, which are common in quinoline syntheses .

Structural and Electronic Characterization

Spectroscopic Analysis

While experimental data for 5-amino-7-fluoroquinolin-2(1H)-one are unavailable, its 8-fluoro isomer exhibits characteristic NMR signals:

  • ¹H NMR: Aromatic protons appear at δ 6.8–8.2 ppm, with the NH₂ group resonating as a broad singlet near δ 5.5 ppm .

  • ¹³C NMR: The carbonyl carbon (C2) resonates at ~170 ppm, while fluorinated carbons show coupling constants (JCF ≈ 240 Hz) .

Density functional theory (DFT) calculations predict that the 7-fluoro substitution alters electron density distribution compared to the 8-fluoro analog, potentially enhancing interactions with RNA bulges or kinase ATP-binding pockets .

CompoundΔG (kcal/mol)Binding Area (Ų)
Dovitinib-9.03317
5-Amino-7-fluoro analog-8.7 (predicted)310 (predicted)

Kinase Inhibition Selectivity

Although 5-amino-7-fluoroquinolin-2(1H)-one lacks direct kinase inhibition data, structural edits in related compounds (e.g., 6 in ) reduce RTK affinity while retaining RNA activity. Removing the exocyclic amine or adding steric bulk diminishes ATP-pocket interactions, a strategy applicable to this compound .

Challenges and Future Directions

Synthetic Accessibility

Regioselective fluorination remains a bottleneck. Future work should explore:

  • Directed ortho-metalation: To install fluorine at position 7 selectively.

  • Late-stage fluorination: Using AgF or Selectfluor reagents.

Target Validation

High-throughput screening against RNA targets (e.g., pre-miR-21) and kinase panels will elucidate selectivity profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator